Dimethyl 4-[2-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including benzyl, chlorophenyl, and benzyloxy groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
The synthesis of 3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.
Industrial production methods may involve optimization of these reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the scaling up of reaction volumes.
Chemical Reactions Analysis
3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Reagents such as halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃) are commonly used.
Hydrolysis: The ester groups in the compound can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Scientific Research Applications
3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its structural similarity to known calcium channel blockers.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium influx into cells, which is crucial for various physiological processes. This modulation can lead to effects such as vasodilation and reduced cardiac workload, making it a potential candidate for cardiovascular therapies.
Comparison with Similar Compounds
Similar compounds to 3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, which can influence their pharmacological properties and therapeutic applications. The unique combination of substituents in 3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may confer distinct biological activities and chemical reactivity, setting it apart from other dihydropyridine derivatives.
Properties
Molecular Formula |
C29H26ClNO5 |
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Molecular Weight |
504.0 g/mol |
IUPAC Name |
dimethyl 1-[(4-chlorophenyl)methyl]-4-(2-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C29H26ClNO5/c1-34-28(32)24-17-31(16-20-12-14-22(30)15-13-20)18-25(29(33)35-2)27(24)23-10-6-7-11-26(23)36-19-21-8-4-3-5-9-21/h3-15,17-18,27H,16,19H2,1-2H3 |
InChI Key |
MPJXNRKKJOCCJV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OC)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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